Ethyl 2-bromo-6-methylbenzoate
Overview
Description
Ethyl 2-bromo-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the hydrogen atom in the benzene ring is substituted by a bromine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 6-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-amino-6-methylbenzoate, ethyl 2-thio-6-methylbenzoate, and ethyl 2-alkoxy-6-methylbenzoate.
Oxidation: Products include ethyl 2-bromo-6-carboxybenzoate and ethyl 2-bromo-6-formylbenzoate.
Reduction: Products include ethyl 2-bromo-6-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-bromo-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-methylbenzoate involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Ethyl 2-bromo-6-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromobenzoate: Lacks the methyl group at the 6-position, making it less sterically hindered.
Ethyl 6-methylbenzoate: Lacks the bromine atom at the 2-position, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
This compound is unique due to the presence of both the bromine atom and the methyl group, which influence its reactivity and applications in various chemical reactions.
Properties
IUPAC Name |
ethyl 2-bromo-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDBKSBLPJWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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